molecular formula C22H21ClN2O3S B5019025 N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide

N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide

Cat. No. B5019025
M. Wt: 428.9 g/mol
InChI Key: AAFMGEPWLXGSST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide involves the inhibition of specific enzymes and pathways involved in cancer cell proliferation. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, this compound can lead to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenic pathways.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death. Additionally, it has been found to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide is its specificity towards HDACs, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide. One direction is to further investigate its potential as a cancer therapy, either alone or in combination with other drugs. Another direction is to study its potential as a diagnostic tool for cancer detection. Additionally, further research is needed to optimize the synthesis method and improve the solubility of this compound for in vivo applications.

Synthesis Methods

The synthesis method of N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide involves the reaction of 2-chlorobenzyl chloride with 4-methyl-3-nitrobenzoic acid, followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting compound is then treated with 3-methylbenzenesulfonyl chloride in the presence of a base, resulting in the formation of this compound.

Scientific Research Applications

N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. Additionally, it has been studied for its potential use as a diagnostic tool for cancer detection.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3S/c1-15-6-5-8-19(12-15)25-29(27,28)21-13-17(11-10-16(21)2)22(26)24-14-18-7-3-4-9-20(18)23/h3-13,25H,14H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFMGEPWLXGSST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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